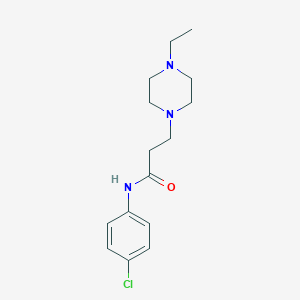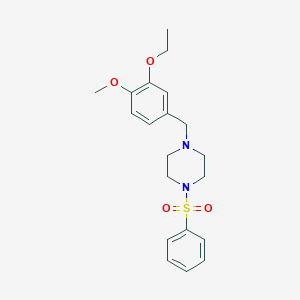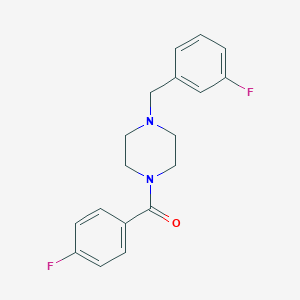
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been used as a tool compound to study the role of the NMDA receptor in various physiological and pathological conditions.
作用机制
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is permeable to calcium ions, and its activation is critical for synaptic plasticity and learning and memory processes in the brain. By blocking the NMDA receptor, N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can modulate the excitability of neurons and affect various physiological and pathological processes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to block the NMDA receptor-mediated calcium influx, which can affect the release of neurotransmitters and the activation of downstream signaling pathways. N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has also been shown to affect the expression of various genes and proteins that are involved in synaptic plasticity and learning and memory processes.
实验室实验的优点和局限性
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has several advantages as a tool compound for studying the NMDA receptor. It is a selective antagonist of the NMDA receptor and does not affect other glutamate receptors. It can be easily synthesized and is commercially available. However, N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. It can also affect other receptors and ion channels at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide and the NMDA receptor. One direction is to study the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective antagonists of the NMDA receptor that can be used in clinical settings. Additionally, the role of the NMDA receptor in various psychiatric disorders such as depression and schizophrenia needs to be further elucidated.
合成方法
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can be synthesized by reacting 4-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloropropanoic acid to yield N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide. The synthesis of N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been optimized by various research groups, and different methods have been reported in the literature.
科学研究应用
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to block the NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a brain region that is critical for learning and memory processes. N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has also been used to study the role of the NMDA receptor in pain perception, depression, and schizophrenia.
属性
产品名称 |
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C15H22ClN3O |
分子量 |
295.81 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22ClN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
InChI 键 |
DDWSLGANVLOGSU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)


![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)
